3-Aminoisoxazole
Overview
Description
3-Aminoisoxazole, also known as isoxazol-3-amine, is a heterocyclic compound with the molecular formula C3H4N2O. It is a structural isomer of 5-aminoisoxazole and belongs to the class of nitrogen-containing heterocycles.
Mechanism of Action
Target of Action
3-Aminoisoxazole is a nitrogen-containing heterocycle that serves as a key intermediate in the synthesis of various natural products and related compounds . It has been reported to have a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity . Some condensed heterocyclic systems that contain a fused isoxazole moiety have been reported to act as strong and selective agonists of cloned human D4 dopamine receptors and selective antagonists of γ-aminobutyric acid receptors .
Mode of Action
The mode of action of this compound involves its chemical reactivity as masked enaminones, which have been often employed in reactions with 1,3-dicarbonyl compounds to synthesize complex heterocyclic systems . The compound can exist in solutions as two tautomeric forms, and the form predominates depending on the selected solvent .
Biochemical Pathways
It’s known that the compound is involved in various linear and multicomponent reactions . For example, the Michael addition of 5-amino-3-methylisoxazole to α,β-unsaturated ketones led to the formation of the intermediate compound, the cyclization of which gave the respective dihydroisoxazolo .
Pharmacokinetics
The compound’s boiling point is 226-228 °c (lit) , and it has a density of 1.138 g/mL at 25 °C (lit.) , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. As a key intermediate in the synthesis of various compounds, its effects can be diverse, ranging from hypoglycemic to anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tautomeric form that the compound takes can depend on the solvent used . Additionally, the yield of the target product in reactions involving this compound can depend on the nature of the solvent .
Biochemical Analysis
Biochemical Properties
It has been identified as a potential prebiotic precursor of ribonucleotides . This suggests that 3-Aminoisoxazole may interact with enzymes, proteins, and other biomolecules involved in the synthesis of ribonucleotides.
Temporal Effects in Laboratory Settings
Spectroscopic characterization of this compound has been performed, providing accurate rotational frequencies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminoisoxazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydroxylamine hydrochloride with β-diketones or their synthetic equivalents can lead to the formation of isoxazole rings . Another method involves the use of nitrile oxides in a 1,3-dipolar cycloaddition reaction with unsaturated compounds .
Industrial Production Methods: Industrial production of this compound typically involves the use of efficient and scalable synthetic routes. One such method includes the reaction of sodium hydride with acetonitrile, followed by the addition of pivalaldehyde under controlled conditions . Another industrial method involves the reaction of hydroxylamine hydrochloride with hydrazone derivatives, followed by purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoisoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted isoxazoles.
Scientific Research Applications
3-Aminoisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
3-Aminoisoxazole can be compared with other similar compounds, such as:
5-Aminoisoxazole: A structural isomer with different chemical properties.
2-Aminooxazole: Another isomer with distinct reactivity.
3-Amino-5-methylisoxazole: A methyl-substituted derivative with unique applications.
Uniqueness: Its ability to undergo diverse chemical reactions and its role as a precursor in the synthesis of biologically active molecules make it a valuable compound in scientific research .
Properties
IUPAC Name |
1,2-oxazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-3-1-2-6-5-3/h1-2H,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFWLPWDOYJEAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024771 | |
Record name | 3-Isoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1750-42-1, 147815-03-0 | |
Record name | 3-Isoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1750-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxazolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147815030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Isoxazolamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-aminoisoxazole relevant to the study of the origins of life?
A1: this compound has been proposed as a potential precursor to ribonucleotides, the building blocks of RNA, in prebiotic scenarios []. This is significant because RNA is thought to have played a crucial role in the emergence of life on Earth, potentially predating DNA.
Q2: Has this compound been detected in space?
A2: While this compound itself has not yet been definitively detected in space, its potential as a prebiotic molecule has motivated astronomers to search for it in the interstellar medium. Accurate rotational frequencies for this compound, determined through computational characterization and spectroscopic studies, have been provided to guide this search [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C3H4N2O, and its molecular weight is 84.08 g/mol.
Q4: What are some methods for synthesizing this compound and its derivatives?
A4: Numerous synthetic approaches to 3-aminoisoxazoles have been explored, including:
- Reacting 3-chloro-2-methylisoxazolium chlorides with amines, followed by dehydrochlorination and addition-elimination reactions with alkyl or acyl halides [].
- Treating 3-bromoisoxazolines with amines in the presence of a base, followed by oxidation of the resulting 3-aminoisoxazolines [].
- Reacting β-oxo dithioesters with amines and hydroxylamine in a one-pot, three-component cyclocondensation reaction [].
- Reacting acetylenic nitriles and esters with hydroxylamine under alkaline conditions [].
- Reacting 1-ethylthio-3-iminopyrrolizine-2-carboxamides with hydroxylamine [].
Q5: Can you describe the spectroscopic characterization of this compound?
A5: The rotational spectrum of this compound has been recorded and analyzed in the 6–24 GHz and 80–320 GHz frequency ranges using Fourier-transform microwave and frequency-modulated millimeter/sub-millimeter spectrometers []. This characterization revealed two states arising from the inversion motion of the -NH2 group and allowed for the assignment of over 1300 rotational transitions. This detailed spectroscopic data provides a valuable tool for astronomers seeking to detect this compound in space.
Q6: What are some notable applications of this compound in organic synthesis?
A6: 3-Aminoisoxazoles serve as versatile building blocks in various synthetic transformations. For instance:
- They act as dinucleophiles in domino reactions with oxal(imidoyl)chlorides, yielding biologically relevant 1,4-dihydro-imidazo[4,5-b]quinoxalines [].
- They undergo palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement reactions with 2-pyridyl trifluoromethanesulfonate to provide [, , ]triazolo[1,5-a]pyridines [].
- They react with phenoxycarbonyl isocyanate to yield 1,3,4-thiadiazolo[3,2-a]-1,3,5-triazine-5,7-diones and isoxazolo[2,3-a]-1,3,5-triazines [].
- They serve as starting materials for multi-step syntheses of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, a key side-chain in fourth-generation cephem antibiotics [, ].
Q7: Have this compound derivatives shown any promising biological activities?
A7: Yes, certain this compound derivatives have exhibited antileishmanial activity against Leishmania donovani in vitro and in vivo []. Further research is needed to explore their therapeutic potential fully.
Q8: What is known about the degradation of this compound and its derivatives in the environment?
A8: Studies have shown that the soil fungus Rhizoctonia solani can degrade isouron, a herbicide containing a this compound moiety [, ]. The degradation pathway involves oxidative hydroxylation of the tert-butyl group on the isoxazole ring and demethylation of the urea side chain. Similar degradation patterns have been observed with other isouron-related compounds.
Q9: Are there bacteria capable of degrading this compound derivatives?
A9: Yes, Pseudomonas putida has been shown to reductively degrade isouron and related compounds []. This bacterial degradation pathway differs from the fungal pathway and involves the reduction of the isoxazole ring.
Q10: What are the limitations of the current research on this compound?
A10: Despite the growing body of research, several aspects of this compound require further investigation:
- In-depth computational studies: While computational methods have been used to determine spectroscopic properties [], more extensive computational studies, such as QSAR modeling and molecular dynamics simulations, could further elucidate the reactivity, properties, and potential applications of this compound.
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